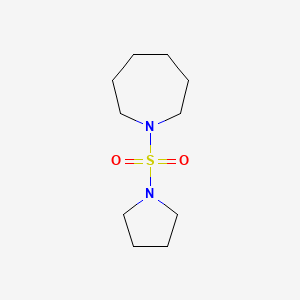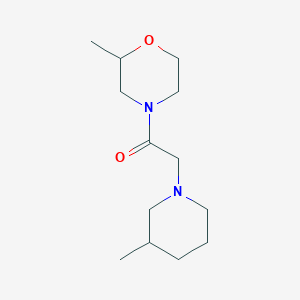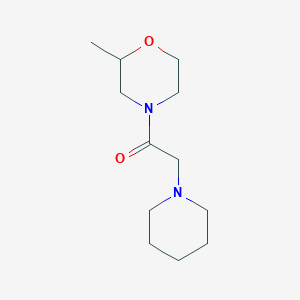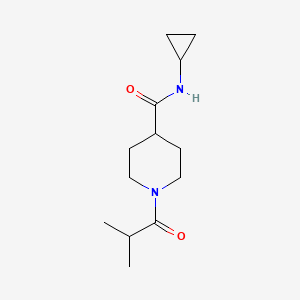
N-cyclopropyl-1-(2-methylpropanoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-(2-methylpropanoyl)piperidine-4-carboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme plays a crucial role in the degradation of GABA, an inhibitory neurotransmitter in the central nervous system (CNS). CPP-115 has gained significant attention in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
CPP-115 works by inhibiting the activity of N-cyclopropyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-AT, which is responsible for the degradation of this compound in the brain. By inhibiting this enzyme, CPP-115 increases the levels of this compound in the brain, leading to an increase in inhibitory neurotransmission. This, in turn, can help alleviate symptoms of various neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of this compound in the brain, leading to an increase in inhibitory neurotransmission. This can help alleviate symptoms of various neurological disorders such as epilepsy, anxiety, and addiction. Studies have also shown that CPP-115 has a favorable pharmacokinetic profile and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of N-cyclopropyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-AT, which makes it an ideal tool for studying the role of this compound in the brain. It has also been shown to have a favorable pharmacokinetic profile and is well-tolerated in animal models. However, the high cost of CPP-115 may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the study of CPP-115. One area of research is the development of new analogs of CPP-115 with improved pharmacokinetic properties and increased potency. Another area of research is the investigation of the potential therapeutic applications of CPP-115 in the treatment of other neurological disorders such as depression and schizophrenia. Additionally, studies are needed to further elucidate the mechanism of action of CPP-115 and its effects on the brain.
Synthesemethoden
CPP-115 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-cyano-1-cyclopropylpiperidine with 2-methylpropanoyl chloride, followed by reduction with lithium aluminum hydride and subsequent protection of the amino group with tert-butoxycarbonyl (Boc) group. The final step involves deprotection of the Boc group to yield CPP-115.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, anxiety, and addiction. Studies have shown that CPP-115 increases the levels of N-cyclopropyl-1-(2-methylpropanoyl)piperidine-4-carboxamide in the brain, leading to an increase in inhibitory neurotransmission, which can help alleviate symptoms of these disorders.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-(2-methylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-9(2)13(17)15-7-5-10(6-8-15)12(16)14-11-3-4-11/h9-11H,3-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOHUKLCSXROAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508668.png)
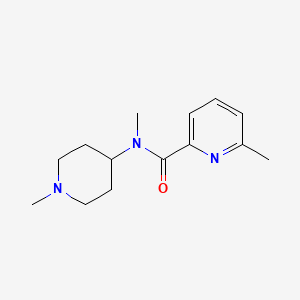

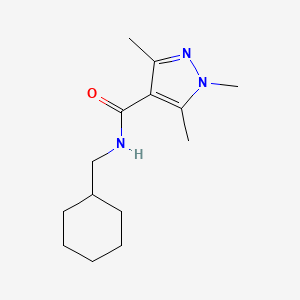



![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
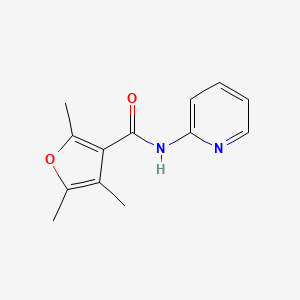
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
